N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of Bromobenzamide: The final step involves the coupling of the benzimidazole derivative with 4-bromobenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a broad spectrum of activity.
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18BrN3OS |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-bromobenzamide |
InChI |
InChI=1S/C18H18BrN3OS/c1-24-11-10-16(17-20-14-4-2-3-5-15(14)21-17)22-18(23)12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
YWMUJPSEEODPPI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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